REACTION_CXSMILES
|
[Cl-].[CH2:2]([O:4][C:5]1[CH:30]=[C:29]([CH3:31])[C:8](C[P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[C:7]([CH3:32])[C:6]=1[CH3:33])[CH3:3].CC1C(C)=CC(C)=CC=1O>>[CH2:2]([O:4][C:5]1[CH:30]=[C:29]([CH3:31])[CH:8]=[C:7]([CH3:32])[C:6]=1[CH3:33])[CH3:3] |f:0.1|
|
Name
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4-ethoxy-2,3,6-trimethyl-benzyl-triphenylphosphonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)OC1=C(C(=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C(=C1)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared by the procedure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(=CC(=C1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |